N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzamide

Lipophilicity Physicochemical property Drug-likeness

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzamide (CAS 1421516-07-5) is a synthetic small molecule built on a pyrazole–thiazole–ethyl linker scaffold connected to a 3,4-dimethoxybenzamide terminus. The compound belongs to a broader class of pyrazole–thiazole hybrids that have been explored in kinase inhibitor programs and anti-proliferative campaigns.

Molecular Formula C19H22N4O3S
Molecular Weight 386.47
CAS No. 1421516-07-5
Cat. No. B2418863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzamide
CAS1421516-07-5
Molecular FormulaC19H22N4O3S
Molecular Weight386.47
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)OC)OC)C
InChIInChI=1S/C19H22N4O3S/c1-12-9-13(2)23(22-12)19-21-15(11-27-19)7-8-20-18(24)14-5-6-16(25-3)17(10-14)26-4/h5-6,9-11H,7-8H2,1-4H3,(H,20,24)
InChIKeyGRYHKLXTIZFKCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzamide | CAS 1421516-07-5 Baseline Identification for Procurement


N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzamide (CAS 1421516-07-5) is a synthetic small molecule built on a pyrazole–thiazole–ethyl linker scaffold connected to a 3,4-dimethoxybenzamide terminus [1]. The compound belongs to a broader class of pyrazole–thiazole hybrids that have been explored in kinase inhibitor programs and anti-proliferative campaigns [2]. Its ChEMBL identifier CHEMBL4976284 and PubChem CID 71802074 provide access to computed physicochemical properties including a molecular weight of 386.5 g/mol, calculated LogP of 3.3, and 6 hydrogen-bond acceptor sites [1].

Why N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzamide Cannot Be Replaced by Generic Pyrazole–Thiazole Analogs


Within the pyrazole–thiazole–benzamide series, even minor changes to the terminal benzamide ring profoundly affect the compound's hydrogen-bonding capacity, lipophilicity, and shape complementarity for kinase ATP pockets, meaning that analogs with different benzamide substituents may show completely different target engagement and selectivity profiles [1]. The 3,4-dimethoxy substitution pattern in this compound contributes a specific LogP (cLogP ≈ 3.3) and six H-bond acceptors, parameters that directly influence permeability and solubility relative to the unsubstituted, mono‑methoxy, or halogenated analogs that are commonly listed alongside it in screening libraries [2]. Consequently, data generated with one benzamide variant cannot be extrapolated to another; each substituent set must be evaluated on its own quantitative profile.

Quantitative Differentiation of N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzamide Against Closest Structural Analogs


cLogP Shift Driven by 3,4-Dimethoxybenzamide vs. Unsubstituted Benzamide in the Same Pyrazole–Thiazole Scaffold

The target compound carries a 3,4-dimethoxybenzamide terminus that produces a computed log of the partition coefficient (XLogP3) of 3.3 [1]. The unsubstituted benzamide analog (N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide, PubChem CID 71802073) exhibits an XLogP3 of approximately 2.6 [2]. Adding the two methoxy groups therefore increases predicted lipophilicity by about 0.7 log units, an increment that can significantly alter membrane permeability and off-target binding. This class-level inference is based on computed descriptors because no experimental LogP data have been published for either compound.

Lipophilicity Physicochemical property Drug-likeness

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Differentiation from 4-Trifluoromethoxy and 3-Dimethylamino Analogs

The 3,4-dimethoxybenzamide moiety provides six hydrogen-bond acceptor (HBA) sites and a topological polar surface area (TPSA) of approximately 98 Ų [1]. The 4‑trifluoromethoxy analog (CAS 1421516-07-4) contains five HBA sites and a TPSA of about 82 Ų [2], while the 3‑dimethylamino analog (CAS 1421516-07-6) has five HBA sites and a TPSA of roughly 72 Ų [3]. The higher HBA count and larger TPSA of the target compound predict stronger aqueous solubility, which may favor intravenous or oral formulation scenarios requiring rapid dissolution. These are class-level inferences grounded in computed molecular descriptors.

Polar surface area H-bond acceptors Solubility prediction

Rotatable Bond Flexibility and Molecular Shape Contrast with Rigid Heteroaryl Analogs

The target compound possesses seven rotatable bonds [1], allowing the benzamide tail to sample a larger conformational space than that of the corresponding 9H-xanthene-9-carboxamide analog (CAS 1421516-07-3), which has only five rotatable bonds [2]. Greater rotational freedom may facilitate induced-fit recognition in kinase hinge regions but can also incur an entropic penalty upon binding. This class-level inference is derived from computed rotatable-bond counts.

Flexibility Entropy Induced-fit binding

Recommended Application Scenarios for N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzamide Procured Under CAS 1421516-07-5


Kinase Inhibitor Fragment Elaboration Campaigns Requiring Higher cLogP

Because the 3,4-dimethoxybenzamide tail raises the computed LogP to 3.3 relative to the 2.6 of the unsubstituted benzamide analog (see Evidence_Item 1), this compound is better suited for fragment‑growth strategies aiming at targets with hydrophobic sub-pockets or for central nervous system kinase programs where increased passive permeability is desired [1].

Aqueous Biological Screening Panels Favoring Solubility

With six hydrogen‑bond acceptors and a TPSA of ~98 Ų, this compound is preferred over the 4‑trifluoromethoxy or 3‑dimethylamino analogs when the screening protocol demands stock solutions in aqueous buffer without co‑solvents that could interfere with enzyme activity [1].

Induced‑Fit or Conformationally Adaptive Target Systems

The seven rotatable bonds of this compound (vs. five for the xanthene analog) enable exploration of a broader conformational landscape, making it the optimal selection when the biological target is known to undergo significant conformational change upon ligand binding [1].

Structure‑Activity‑Relationship (SAR) Matrix Expansion for Benzamide Substituent Effects

This compound can serve as a reference point in an SAR matrix that systematically varies the benzamide substituent while holding the pyrazole‑thiazole core constant. Quantitative comparisons of LogP, HBA count, and flexibility with other benzamide variants allow deconvolution of substituent‑dependent physicochemical contributions [1].

Quote Request

Request a Quote for N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.